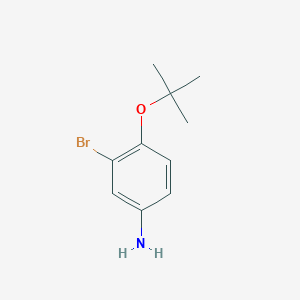

3-Bromo-4-(tert-butoxy)aniline

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C10H14BrNO |

|---|---|

分子量 |

244.13 g/mol |

IUPAC名 |

3-bromo-4-[(2-methylpropan-2-yl)oxy]aniline |

InChI |

InChI=1S/C10H14BrNO/c1-10(2,3)13-9-5-4-7(12)6-8(9)11/h4-6H,12H2,1-3H3 |

InChIキー |

DDBACDQFFCCOGV-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC1=C(C=C(C=C1)N)Br |

製品の起源 |

United States |

Synthetic Methodologies for 3 Bromo 4 Tert Butoxy Aniline

Direct Halogenation Approaches

Direct halogenation focuses on the introduction of a bromine atom onto the aromatic ring of a pre-existing aniline (B41778) derivative. The key to this approach is controlling the regioselectivity of the bromination reaction, which is heavily influenced by the directing effects of the substituents already present on the aromatic ring. The logical precursor for this method is 4-(tert-butoxy)aniline. In this precursor, both the amino (-NH2) group and the tert-butoxy (B1229062) (-O-t-Bu) group are activating and ortho-, para-directing. Their combined influence strongly activates the aromatic ring towards electrophilic substitution, with the position ortho to the powerful amino group and meta to the tert-butoxy group (C3) being the electronically favored site for bromination. The significant steric hindrance from the bulky tert-butoxy group further disfavors substitution at the C5 position, enhancing the regioselectivity for the desired C3-bromo product.

Electrophilic Bromination of Precursor Anilines

The classic method for introducing a bromine atom onto an activated aromatic ring is through electrophilic aromatic substitution using molecular bromine (Br₂). sci-hub.se This reaction typically proceeds by adding bromine to a solution of the aniline precursor, often in a solvent such as acetic acid or a chlorinated hydrocarbon like dichloromethane, under controlled temperature conditions.

Due to the high reactivity of aniline substrates, which are prone to over-bromination, careful management of reaction parameters is crucial. google.com This includes maintaining low temperatures (e.g., 0–25 °C) and controlling the stoichiometric ratio of the brominating agent to minimize the formation of di- or tri-brominated byproducts. The reaction mechanism involves the polarization of the Br-Br bond by the electron-rich aromatic ring, leading to the formation of a positively charged intermediate (a sigma complex or arenium ion), which then loses a proton to restore aromaticity and yield the final product.

Table 1: Typical Conditions for Electrophilic Bromination of Activated Anilines

| Parameter | Condition | Purpose |

|---|---|---|

| Brominating Agent | Molecular Bromine (Br₂) | Source of the electrophilic bromine. |

| Substrate | 4-(tert-butoxy)aniline | The aniline precursor. |

| Solvent | Acetic Acid, Dichloromethane | Provides a medium for the reaction. |

| Temperature | 0–25 °C | To control reaction rate and prevent side reactions. |

| Stoichiometry | ~1:1 (Bromine:Aniline) | To favor mono-bromination. |

N-Bromosuccinimide (NBS)-Mediated Bromination Strategies

N-Bromosuccinimide (NBS) serves as a milder and more selective source of electrophilic bromine compared to molecular bromine, making it a preferred reagent for the halogenation of sensitive or highly activated substrates. organic-chemistry.org In this strategy, 4-(tert-butoxy)aniline is treated with NBS in a suitable polar solvent, such as acetonitrile (B52724) or dimethylformamide (DMF). researchgate.net

The reaction with NBS can often be performed at room temperature and may not require a catalyst due to the high activation of the substrate ring. researchgate.net The mechanism is believed to involve the in-situ generation of a low concentration of Br⁺ or its equivalent, which then participates in the electrophilic substitution. The use of NBS is particularly advantageous as it is a solid that is easier and safer to handle than liquid bromine, and the succinimide (B58015) byproduct is typically easy to remove during workup. researchgate.net

Catalytic Considerations in Regioselective Bromination

While the inherent directing effects of the amino and tert-butoxy groups in the precursor strongly favor the desired 3-bromo isomer, catalysts can be employed to enhance reaction rates and selectivity, particularly with less reactive substrates. In the context of aniline bromination, however, strong Lewis acid catalysts like iron(III) bromide (FeBr₃) are often avoided as they can complex with the basic amino group, deactivating the ring or leading to undesired side reactions.

Milder catalytic systems are more compatible with aniline substrates. Research on the regioselective bromination of various anilines has shown the efficacy of catalysts such as ammonium (B1175870) acetate (B1210297) or boric acid. researchgate.nettandfonline.com These catalysts can activate the brominating agent (like NBS) or modulate the reaction environment to favor a specific isomer. Furthermore, the choice of solvent can be a critical factor; for instance, using pyridine (B92270) as a solvent has been shown to influence the regioselectivity of aniline bromination. google.com For a highly activated substrate like 4-(tert-butoxy)aniline, a catalyst may not be strictly necessary, but its use could potentially shorten reaction times and improve yields by minimizing byproduct formation. researchgate.net

Diazotization-Coupling Sequences

An alternative synthetic route to 3-Bromo-4-(tert-butoxy)aniline involves the formation and subsequent reaction of a diazonium salt. This pathway, centered around the Sandmeyer reaction, introduces the bromo substituent by displacing a dinitrogen group from an aryl diazonium salt intermediate. bohrium.com A plausible, albeit multi-step, sequence for this approach would not start with the final aniline but would build the substitution pattern sequentially. For instance, one could begin with a precursor like 2-bromo-4-nitrophenol, protect the phenol (B47542) as a tert-butyl ether, and then reduce the nitro group to the amine to yield the target compound. However, a more classic Sandmeyer approach involves the transformation of an amino group into the desired bromo group.

Diazotization of Substituted Anilines

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is a cornerstone reaction in aromatic chemistry. The reaction is typically carried out by treating the aniline with a source of nitrous acid, most commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). masterorganicchemistry.com

To ensure the stability of the resulting diazonium salt, which can be explosive if isolated in a dry state, the reaction is performed in an aqueous solution at low temperatures, typically between 0 and 5 °C. masterorganicchemistry.comias.ac.in The mechanism involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the nucleophilic amino group of the aniline. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion (Ar-N₂⁺). masterorganicchemistry.com For substrates that are insoluble or unstable in aqueous acid, alternative methods using organic nitrites like tert-butyl nitrite in an organic solvent can be employed. nih.gov

Sandmeyer-Type Reactions Utilizing Copper(I) Bromide

The Sandmeyer reaction provides a reliable method for converting an aryl diazonium salt into an aryl bromide. wikipedia.org Once the diazonium salt is formed in situ, it is treated with a solution of copper(I) bromide (CuBr). bohrium.commasterorganicchemistry.com This induces the decomposition of the diazonium salt and the substitution of the diazo group with a bromine atom.

The generally accepted mechanism for the Sandmeyer reaction is radical-based. bohrium.com It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion. This transfer results in the formation of an aryl radical, the release of stable dinitrogen (N₂) gas, and the oxidation of the catalyst to copper(II). The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst, which can then participate in another cycle.

Table 2: Key Reagents in a Sandmeyer Bromination Sequence

| Step | Reagent(s) | Function |

|---|---|---|

| Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Generates diazonium salt from a primary arylamine. |

| Substitution | Copper(I) Bromide (CuBr) | Catalyzes the replacement of the diazonium group with bromine. |

Reduction of Halogenated Nitroaromatic Precursors

A primary route to synthesizing this compound involves the reduction of its corresponding nitroaromatic precursor, 2-bromo-1-(tert-butoxy)-4-nitrobenzene (B1446435). The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a critical step that must be performed selectively, without affecting the bromine or tert-butoxy substituents. This transformation is fundamental in the production of aromatic amines from nitroarenes. nih.govresearchgate.net

Chemical and Catalytic Reduction Techniques for Nitro Group Conversion to Amine

A variety of methods are available for the chemoselective reduction of the nitro group in halogenated nitroaromatic compounds. These techniques can be broadly categorized as chemical and catalytic reductions. acs.org

Catalytic Hydrogenation: This is a widely used method for its efficiency and cleaner by-products compared to older stoichiometric methods. nih.gov The process typically involves hydrogen gas (H₂) or a hydrogen donor like hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in the presence of a metal catalyst. nih.gov Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. nih.gov Studies have shown that the reduction of halogenated nitroarenes can be highly selective, preserving the halogen substituent by carefully controlling reaction conditions such as the heating method (e.g., open reflux vs. sealed tube). nih.gov Other noble metal catalysts, including those based on platinum, rhodium, and gold, have also been explored for the selective reduction of nitro groups. researchgate.netunimi.it

Chemical Reduction: This category includes classic methods such as the Béchamp reduction, which uses a metal like iron in an acidic medium. unimi.it Other common systems involve zinc or tin metal with hydrochloric acid. researchgate.net These methods are robust and cost-effective, capable of reducing sterically hindered nitro groups while leaving other functional groups like halides and esters unaffected. researchgate.net Tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate is another well-established reagent for the selective reduction of nitroarenes without cleaving aryl-halogen bonds. The Haber model proposes that these reductions proceed through nitroso and hydroxylamine (B1172632) intermediates before yielding the final aniline product. acs.orgunimi.it

| Reduction Method | Reagents/Catalyst | Key Features & Findings | Reference |

|---|---|---|---|

| Catalytic Transfer Hydrogenation | Hydrazine Hydrate / Pd/C | Highly efficient and selective for reducing the nitro group in halogenated nitroarenes. Reaction conditions can be tuned to control chemoselectivity. | nih.gov |

| Catalytic Hydrogenation | H₂ / Noble Metal Catalysts (Pd, Pt, Rh) | A standard and clean method for nitro group reduction. The choice of catalyst and support is crucial for selectivity. | researchgate.netacs.org |

| Metal/Acid Reduction | Fe/HCl or Zn/NH₄Cl (in H₂O) | A classic, cost-effective method. It shows high chemoselectivity, leaving halide substituents intact. | unimi.itresearchgate.net |

| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) | A common laboratory method for the mild and selective reduction of nitroarenes to anilines. | |

| Iron-Catalyzed Reduction | Organosilanes / FeX₂(R₃P) | An alternative method that tolerates a wide range of functional groups, providing high selectivity. | researchgate.net |

Multi-Step Synthetic Pathways and Route Optimization

The synthesis of this compound is inherently a multi-step process that requires careful planning to ensure the correct arrangement of substituents on the benzene (B151609) ring. The order of nitration, halogenation, etherification, and reduction steps is dictated by the directing effects of the functional groups and the need to control regioselectivity. libretexts.orgresearchgate.net

Strategic Functionalization via Nitration, Halogenation, and Reduction

The construction of the target molecule can be approached from several different starting materials, with each pathway's viability depending on the principles of electrophilic aromatic substitution.

Pathway 1: From tert-Butoxybenzene. A logical pathway begins with tert-butoxybenzene. The tert-butoxy group is an activating, ortho, para-directing substituent. nsf.gov The first step would be nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding primarily 4-nitro-1-(tert-butoxy)benzene alongside the ortho isomer. msu.edu Following separation, the isolated para-isomer undergoes bromination. In this step, the directing effects of the substituents converge: the tert-butoxy group directs ortho to itself, and the deactivating nitro group directs meta. Both groups guide the incoming bromine electrophile to position 3, resulting in the formation of 2-bromo-1-(tert-butoxy)-4-nitrobenzene with high regioselectivity. scirp.org The final step is the selective reduction of the nitro group, as described in section 2.3, to yield this compound.

Pathway 2: From 4-(tert-butoxy)aniline. An alternative route could start with 4-(tert-butoxy)aniline. Direct bromination of this substrate would be directed by two ortho, para-directing groups (amino and tert-butoxy). The powerful activating effect of the amino group would strongly direct the bromine to one of the ortho positions, namely position 3. researchgate.net However, the high reactivity of anilines can lead to challenges such as over-bromination and oxidation. researchgate.net To mitigate this, the amino group is often protected as an acetanilide. This moderates its activating influence and ensures a cleaner, mono-bromination reaction before a final deprotection step.

Regioselectivity Control in Aromatic Substitution Reactions

Controlling the position of substitution on the aromatic ring is paramount for a successful synthesis. The interplay between the electronic effects (activating/deactivating) and steric effects of the substituents governs the outcome of each functionalization step.

In Nitration: When nitrating tert-butoxybenzene, the bulky tert-butoxy group not only directs the incoming nitro group to the ortho and para positions but also sterically hinders the ortho positions. nsf.govmsu.edu This steric hindrance often leads to a higher yield of the para-substituted product, 4-nitro-1-(tert-butoxy)benzene, which is the desired intermediate for the synthesis. msu.edu

In Bromination: The control of regioselectivity during bromination is critical.

When brominating 4-nitro-1-(tert-butoxy)benzene, the regiochemical outcome is highly predictable. The strongly activating ortho, para-directing tert-butoxy group and the strongly deactivating meta-directing nitro group work in concert, directing the bromine exclusively to the C-3 position. scirp.org

In the direct bromination of 4-(tert-butoxy)aniline, the powerful amino group dictates the position of substitution. To achieve mono-substitution at the C-3 position, reagents like N-bromosuccinimide (NBS) can be used under controlled conditions. chemicalbook.com Alternatively, protecting the amine as an amide is a common strategy to prevent di- or tri-bromination and achieve the desired regioselectivity. researchgate.net The use of copper catalysts in oxidative bromination with NaBr has also been developed as a practical method for the regioselective bromination of anilines. researchgate.net

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Key Considerations | Reference |

|---|---|---|---|---|---|---|

| 1 | Nitration | tert-Butoxybenzene | HNO₃ / H₂SO₄ | 4-Nitro-1-(tert-butoxy)benzene | The bulky tert-butoxy group favors para-substitution. Separation of isomers is required. | nsf.govmsu.edu |

| 2 | Bromination | 4-Nitro-1-(tert-butoxy)benzene | Br₂ / FeBr₃ or NBS | 2-Bromo-1-(tert-butoxy)-4-nitrobenzene | Excellent regioselectivity due to converging directing effects of -O(t-Bu) and -NO₂ groups. | scirp.org |

| 3 | Reduction | 2-Bromo-1-(tert-butoxy)-4-nitrobenzene | Pd/C, H₂ or Fe/HCl | This compound | Chemoselective reduction of the nitro group without affecting the C-Br bond. | nih.govresearchgate.net |

Based on a comprehensive search for scientific literature concerning the chemical compound This compound (CAS 1403485-35-9), there is insufficient specific data available in the public domain to generate the detailed article on its reactivity and chemical transformations as requested.

The search did not yield specific examples or detailed research findings for this particular compound within the specified categories:

Nucleophilic Aromatic Substitution Reactions: No studies detailing the replacement of the bromine atom on this compound with various nucleophiles were found.

Cross-Coupling Reactions: No specific examples of Suzuki-Miyaura or other palladium-catalyzed coupling reactions using this compound as a substrate could be located.

Reactions Involving the Amine Functional Group: There was no available literature detailing the acylation, alkylation, or arylation of the amine group of this compound for derivative synthesis.

While information exists for structurally similar compounds, such as 3-bromo-4-(tert-butyl)aniline (B1267673) and various fluoro- or chloro-substituted bromoanilines, extrapolating this data would be scientifically inaccurate. The electronic and steric properties of the tert-butoxy group are distinct from tert-butyl or halogen substituents, meaning the reactivity of this compound cannot be presumed to be identical.

Therefore, to adhere to the principles of scientific accuracy and avoid generating unsubstantiated information, the requested article cannot be constructed at this time.

Reactivity and Chemical Transformations of 3 Bromo 4 Tert Butoxy Aniline

Reactions Involving the Amine Functional Group

Condensation Reactions for Schiff Base Formation

The primary amino group of 3-Bromo-4-(tert-butoxy)aniline serves as a nucleophile, readily participating in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.net This reaction is a cornerstone of organic synthesis, forming a carbon-nitrogen double bond (azomethine group). The reaction mechanism typically involves the nucleophilic attack of the aniline's nitrogen atom on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule, often catalyzed by an acid. researchgate.net

The reactivity of the aniline (B41778) in this context is influenced by the electronic properties of the substituents on the aromatic ring. The tert-butoxy (B1229062) group at the para-position is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and facilitating the initial attack on the carbonyl group. Conversely, the bromine atom at the meta-position to the amino group is an electron-withdrawing group, which slightly deactivates the ring but its effect on the nucleophilicity of the amino group is less pronounced than the para-tert-butoxy group.

While specific examples detailing the synthesis of Schiff bases from this compound are scarce, the general reactivity is well-established for a wide range of substituted anilines and carbonyl compounds. ekb.egalayen.edu.iq For instance, the condensation of various substituted anilines, including those with halogen and alkoxy groups, with different aromatic aldehydes is a common synthetic procedure. srce.hrnih.gov The reaction conditions typically involve refluxing the reactants in a suitable solvent like ethanol (B145695), sometimes with the addition of a catalytic amount of acid. ekb.eg

The table below illustrates the expected general reaction for Schiff base formation from this compound and a representative aromatic aldehyde.

Table 1: Representative Schiff Base Formation Reaction

| Reactant 1 | Reactant 2 | Product (Schiff Base) | Typical Conditions |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | N-(Arylmethylene)-3-bromo-4-(tert-butoxy)aniline | Ethanol, reflux, catalytic acid |

The resulting Schiff bases are valuable intermediates in organic synthesis and have been investigated for various applications due to their diverse chemical and physical properties.

Oxidation and Reduction Chemistry of the Aniline Moiety and Aromatic Ring

The aniline moiety and the substituted aromatic ring of this compound are susceptible to both oxidation and reduction reactions, leading to a variety of potential products. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.

Oxidation:

The oxidation of anilines can lead to a range of products, including azoxybenzenes, phenazines, and quinones. The electron-rich nature of the aromatic ring in this compound, enhanced by the tert-butoxy group, makes it prone to oxidation. The oxidation of substituted anilines can be achieved using various oxidizing agents. For example, the oxidation of 4-alkoxyanilines with hydrogen peroxide catalyzed by selenium dioxide has been reported to yield nitro derivatives among other products. colab.ws In the case of this compound, oxidation could potentially lead to the formation of a corresponding quinone-type structure, although this would likely involve the loss of the tert-butyl group.

The amino group itself can be oxidized. The electrochemical oxidation of substituted anilines has been studied, and it is known that the incorporation of functional groups on the aromatic ring affects the redox potential of the polymer. rsc.org Electron-donating groups like alkoxy substituents generally lower the oxidation potential. rsc.org The oxidation of halogenated anilines has also been a subject of study, particularly in the context of metabolic pathways where cytochrome P450 enzymes can catalyze dehalogenation and oxidation. nih.gov

Reduction:

Reduction reactions involving this compound can target either the bromine substituent or the aromatic ring itself. Catalytic hydrogenation is a common method for the reduction of aromatic systems and functional groups.

The bromo-substituent can be removed via hydrodehalogenation. This is often achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source like hydrogen gas or hydrazine (B178648). This reaction would yield 4-(tert-butoxy)aniline. The electrochemical dehalogenation of aryl halides is another feasible method. chinesechemsoc.org

Reduction of the aromatic ring itself (hydrogenation) is also possible under more forcing conditions, such as high pressure and temperature with a suitable catalyst (e.g., rhodium or ruthenium), which would lead to the corresponding substituted cyclohexylamine. However, selective reduction of the bromine atom is generally more facile.

The table below summarizes the potential oxidation and reduction products of this compound based on the reactivity of analogous compounds.

Table 2: Potential Oxidation and Reduction Products

| Reaction Type | Reagent/Conditions | Potential Product(s) |

| Oxidation | Strong Oxidizing Agents (e.g., H₂O₂/SeO₂) | Nitro derivatives, quinone-like structures |

| Reduction (Dehalogenation) | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 4-(tert-butoxy)aniline |

| Reduction (Ring Hydrogenation) | High Pressure H₂, Rh/C or Ru/C | 3-Bromo-4-(tert-butoxy)cyclohexylamine |

The specific conditions required to achieve these transformations for this compound would need to be determined experimentally, but the general principles of aniline and substituted benzene (B151609) chemistry provide a strong predictive framework.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Tert Butoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Elucidating Proton Environments

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

4-(tert-butoxy)aniline (Precursor): The ¹H NMR spectrum of 4-(tert-butoxy)aniline typically shows a sharp singlet for the nine equivalent protons of the tert-butyl group around δ 1.3 ppm. The aromatic region displays a characteristic AA'BB' system, with two sets of doublets corresponding to the aromatic protons, usually found between δ 6.6 and 6.8 ppm. The protons of the amino group (NH₂) often appear as a broad singlet.

3-Bromo-4-(tert-butoxy)aniline (Predicted): The introduction of a bromine atom at the 3-position significantly alters the symmetry of the aromatic ring. This change would result in a more complex splitting pattern for the remaining three aromatic protons.

The proton at C5 (ortho to the bromine and meta to the amino group) would likely appear as a doublet.

The proton at C6 (meta to the bromine and ortho to the amino group) would be expected to show as a doublet of doublets.

The proton at C2 (ortho to both the bromine and amino groups) would also be a doublet. The singlet for the tert-butoxy (B1229062) group would remain, possibly with a slight shift. The NH₂ protons would still be present as a broad singlet.

Interactive Data Table: ¹H NMR Data

| Compound | Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| This compound | -C(CH₃)₃ | ~1.3 | Singlet | N/A |

| Ar-H (C2) | ~6.8-7.0 | Doublet | ~2-3 | |

| Ar-H (C5) | ~6.6-6.8 | Doublet of Doublets | ~8-9, ~2-3 | |

| Ar-H (C6) | ~6.5-6.7 | Doublet | ~8-9 | |

| -NH₂ | Variable | Broad Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization

¹³C NMR spectroscopy provides information on the number and types of carbon atoms in a molecule.

4-(tert-butoxy)aniline (Precursor): In the ¹³C NMR spectrum of the precursor, the tert-butyl group shows two signals: one for the quaternary carbon and one for the three equivalent methyl carbons. The aromatic region would display four distinct signals due to the molecule's symmetry.

This compound (Predicted): The bromination at C3 would lead to six distinct signals for the aromatic carbons, as the plane of symmetry is lost.

The carbon bearing the bromine (C3) would be significantly shielded, appearing at a lower chemical shift (around 110-115 ppm).

The other carbon signals would also shift based on the electronic effects of the bromine substituent. The carbon attached to the amino group (C1) and the carbon attached to the tert-butoxy group (C4) would be readily identifiable.

Interactive Data Table: ¹³C NMR Data

| Compound | Carbon | Predicted Chemical Shift (δ ppm) |

| This compound | -C (CH₃)₃ | ~78-80 |

| -C(C H₃)₃ | ~28-30 | |

| Ar-C (C1-NH₂) | ~140-142 | |

| Ar-C (C2) | ~118-120 | |

| Ar-C (C3-Br) | ~110-115 | |

| Ar-C (C4-O) | ~145-148 | |

| Ar-C (C5) | ~120-122 | |

| Ar-C (C6) | ~115-117 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate.

Key Functional Group Vibrations:

N-H Stretching: The amino group (NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group appears just below 3000 cm⁻¹.

C-O Stretching: The ether linkage of the tert-butoxy group will have a strong C-O stretching band, expected around 1200-1250 cm⁻¹.

C-N Stretching: The aromatic C-N stretching vibration is typically found in the 1250-1360 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

The introduction of the bromine atom would most notably add the C-Br stretching band and alter the pattern of the C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹), which is characteristic of the substitution pattern on the benzene (B151609) ring.

Interactive Data Table: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3300-3500 | N-H stretch | Amine |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2970 | C-H stretch | Aliphatic (tert-butyl) |

| 1500-1600 | C=C stretch | Aromatic Ring |

| 1200-1250 | C-O stretch | Ether (tert-butoxy) |

| 500-600 | C-Br stretch | Bromo-alkane |

Raman Spectroscopy for Molecular Vibrational Analysis

The Raman spectrum would be expected to show strong bands for the symmetric ring breathing mode of the benzene ring. ias.ac.in The C-N stretching and C-C stretching vibrations would also be prominent. researchgate.net Due to the lower polarity of the C-Br bond, its stretching vibration may be more intense in the Raman spectrum compared to the FTIR spectrum. The symmetric vibrations of the molecule are generally strong in Raman spectra. ias.ac.in

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns.

For this compound (C₁₀H₁₄BrNO), the predicted molecular weight is approximately 243.04 g/mol for the isotopes ⁷⁹Br and ¹²C.

Expected Fragmentation Pattern:

Molecular Ion Peak (M⁺): A key feature would be the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of almost equal intensity. This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Loss of a tert-butyl group: A common fragmentation pathway would be the cleavage of the tert-butyl group, leading to a significant fragment ion at [M-57]⁺.

Loss of isobutylene (B52900): Another expected fragmentation is the loss of a neutral isobutylene molecule (C₄H₈) via a rearrangement, which would result in a brominated aminophenol radical cation.

Loss of Bromine: Cleavage of the C-Br bond could lead to a fragment at [M-79/81]⁺.

The fragmentation of the precursor, 4-(tert-butoxy)aniline, would similarly show the loss of a tert-butyl group as a major pathway. biosynth.com The presence of the bromine atom in the target molecule provides an additional, highly characteristic feature for its identification by mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

For this compound (C₁₀H₁₄BrNO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms. The presence of bromine is particularly noteworthy due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a clear diagnostic indicator for the presence of a single bromine atom in the molecule.

Table 1: Theoretical Isotopic Mass Data for this compound

| Ion Formula | Isotope | Calculated Mass (Da) |

| [C₁₀H₁₄⁷⁹BrNO]⁺ | ⁷⁹Br | 243.0259 |

| [C₁₀H₁₄⁸¹BrNO]⁺ | ⁸¹Br | 245.0238 |

Note: Data in this table is theoretical and for illustrative purposes.

Elucidation of Fragmentation Patterns

Electron impact (EI) mass spectrometry not only provides the molecular weight of a compound but also induces fragmentation, yielding a unique pattern of fragment ions that serves as a molecular fingerprint. The fragmentation pathways of this compound can be predicted based on the established fragmentation rules for aromatic compounds, ethers, and anilines.

The molecular ion is expected to be relatively stable due to the aromatic ring. Key fragmentation processes would likely involve the tert-butoxy group and the bromine atom.

Loss of a tert-butyl group: A prominent fragmentation pathway for tert-butoxy ethers is the cleavage of the oxygen-tert-butyl bond, leading to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) and the formation of a resonance-stabilized phenoxy cation.

Loss of isobutylene: Another common fragmentation for tert-butyl ethers is the elimination of isobutylene ((CH₃)₂C=CH₂, 56 Da) via a rearrangement process, resulting in a phenol (B47542) derivative.

Alpha-cleavage: For the aniline (B41778) moiety, alpha-cleavage adjacent to the nitrogen atom can occur, though this is more common in aliphatic amines. libretexts.org

Loss of bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, 79 or 81 Da). miamioh.edu

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Mass Loss (from ⁷⁹Br isotope) |

| [M - C₄H₉]⁺ | [C₆H₅BrNO]⁺ | 57 |

| [M - C₄H₈]⁺ | [C₆H₆BrNO]⁺ | 56 |

| [M - Br]⁺ | [C₁₀H₁₄NO]⁺ | 79 |

Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. While no crystal structure for this compound has been reported in the crystallographic databases, analysis of related structures can provide insights into its likely solid-state conformation.

Given the presence of an amino group (a hydrogen bond donor) and oxygen and bromine atoms (hydrogen bond acceptors) in this compound, it is highly probable that its crystal structure would also be stabilized by a network of intermolecular hydrogen bonds. The bulky tert-butoxy group would also be expected to influence the molecular packing in the crystal lattice. In the solid state, derivatives of salicylideneaniline (B1219908) containing tert-butyl and bromo substituents have been studied, and their crystal structures show that the bulky groups can dictate the dihedral angles between aromatic rings. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π or non-bonding, n) to higher energy anti-bonding orbitals (π). For aromatic compounds like this compound, the primary absorptions are due to π → π transitions within the benzene ring.

The electronic spectrum of aniline exhibits two main absorption bands. The presence of substituents on the aromatic ring can cause a shift in the absorption maxima (λ_max) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption.

The tert-butoxy group, being an electron-donating group through resonance, is expected to cause a bathochromic shift of the π → π* transitions of the aniline chromophore. The bromine atom, while being deactivating through induction, also possesses lone pairs that can participate in resonance, typically resulting in a net bathochromic effect.

While a specific UV-Vis spectrum for this compound is not available, studies on related bromo-substituted aromatic compounds demonstrate these effects. For instance, the introduction of bromine substituents into benzo[1,2-d:4,5-d′]bis( libretexts.orgcymitquimica.comthiadiazole) results in a red-shift of the longest wavelength absorption band, indicating a narrowing of the HOMO-LUMO gap. mdpi.com A similar trend would be anticipated for this compound compared to unsubstituted aniline or 4-(tert-butoxy)aniline.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Transition | Expected λ_max Range (nm) | Chromophore |

| π → π | 240-260 | Benzene Ring |

| π → π | 280-310 | Substituted Aniline |

Note: The data in this table is an estimation based on the expected electronic effects of the substituents on the aniline chromophore.

Theoretical and Computational Studies of 3 Bromo 4 Tert Butoxy Aniline

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are instrumental in predicting the three-dimensional structure and various electronic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the most stable conformation of a molecule, known as its optimized geometry. This process involves calculating the electron density to determine the total energy of the system and systematically adjusting the atomic coordinates to find the lowest energy state. For a molecule like 3-Bromo-4-(tert-butoxy)aniline, this would reveal precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its structure.

Selection and Application of Appropriate Basis Sets (e.g., 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to describe the atomic orbitals. A basis set such as 6-311++G(d,p) is a popular choice for organic molecules. This nomenclature indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on both heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination generally provides a robust and accurate description of the electronic structure, particularly for systems with lone pairs and potential for hydrogen bonding.

Electronic Structure Analysis

Analysis of the electronic structure provides insights into a molecule's reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbitals (FMOs) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to denote different charge regions. Typically, red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. An MEP analysis of this compound would highlight the electron-rich areas around the oxygen and nitrogen atoms and the aniline (B41778) ring, as well as electron-deficient regions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method provides a detailed picture of the bonding within a molecule and quantifies the delocalization of electron density through hyperconjugative interactions. For this compound, NBO analysis would offer quantitative insights into the nature of the C-N, C-O, and C-Br bonds, as well as the delocalization of the nitrogen lone pair into the aromatic ring and other stabilizing intramolecular interactions.

Due to the absence of specific studies on this compound, no data tables for the aforementioned theoretical and computational properties can be generated at this time.

Intermolecular Interactions and Crystal Packing Studies

A prerequisite for the analysis of intermolecular interactions and crystal packing is the determination of the compound's crystal structure through techniques such as X-ray crystallography.

Hirshfeld Surface Analysis and Two-Dimensional (2D) Fingerprint Plots

No crystallographic data for this compound has been deposited in publicly accessible databases, such as the Cambridge Crystallographic Data Centre (CCDC). Consequently, a Hirshfeld surface analysis and the generation of 2D fingerprint plots, which are derived from crystallographic information files (CIFs), have not been performed for this compound. Such analyses would typically provide quantitative insights into the nature and prevalence of intermolecular contacts.

Analysis of Hydrogen Bonding and π-π Stacking Interactions

Without a determined crystal structure, a detailed and experimentally validated analysis of hydrogen bonding and potential π-π stacking interactions within the solid state of this compound cannot be conducted. While the molecule possesses a hydrogen bond donor (the -NH2 group) and an acceptor (the oxygen atom of the tert-butoxy (B1229062) group), as well as an aromatic ring capable of π-π stacking, the specific geometry and energetics of these interactions in the crystal lattice remain uncharacterized.

Global and Local Chemical Reactivity Descriptors

Computational studies utilizing methods like Density Functional Theory (DFT) are employed to calculate global and local chemical reactivity descriptors. These descriptors, including HOMO-LUMO energy gaps, chemical potential, hardness, and Fukui functions, provide valuable information about a molecule's kinetic stability and the reactivity of specific atomic sites. chemrxiv.orgresearchgate.net A targeted search for publications detailing these quantum chemical calculations for this compound did not yield any specific results. While there are numerous studies on the reactivity of substituted anilines in general, a dedicated analysis of this particular compound is not available. cdnsciencepub.comresearchgate.net

Potential Energy Surface (PES) Studies for Reaction Mechanism Insights

Potential Energy Surface (PES) studies are powerful computational tools used to understand the mechanisms of chemical reactions, conformational changes, and molecular dynamics. colostate.eduaip.org These studies map the energy of a molecule as a function of its geometry, identifying transition states and reaction pathways. No PES studies for reaction mechanisms involving this compound have been published in the reviewed literature. Research in this area for similar molecules, such as other substituted anilines, has been conducted to understand phenomena like internal rotation and torsional motion, but this has not been extended to the title compound. colostate.eduaip.orgrsc.org

Applications of 3 Bromo 4 Tert Butoxy Aniline in Advanced Organic Synthesis and Materials Science Research

Strategic Building Block for the Synthesis of Complex Organic Molecules

3-Bromo-4-(tert-butoxy)aniline serves as a crucial intermediate in the synthesis of more intricate organic molecules. evitachem.com Its utility as a building block stems from the reactivity of its bromine atom and amino group. The bromine atom, for instance, can be readily substituted through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. This allows for the introduction of a wide array of functional groups and the construction of complex molecular scaffolds.

The tert-butoxy (B1229062) group, a bulky substituent, provides steric hindrance that can direct the regioselectivity of certain reactions, influencing the final structure of the synthesized molecule. Furthermore, the amino group can be diazotized and subsequently replaced with other functionalities, further expanding the synthetic possibilities. The tert-butoxy group is also a protective group for the phenol (B47542) functionality, which can be deprotected under acidic conditions to reveal a hydroxyl group, adding another layer of synthetic versatility. The Boc (tert-butyloxycarbonyl) protecting group is known for its stability in the presence of most nucleophiles and bases, allowing for selective reactions at other sites of the molecule. organic-chemistry.org

Contributions to Medicinal Chemistry Research and Drug Discovery

The unique structural features of this compound make it a compound of interest in the field of medicinal chemistry. smolecule.comevitachem.com Its potential as a precursor for bioactive compounds and its role in studying enzyme interactions are areas of active investigation.

Precursor Molecule for the Synthesis of Novel Bioactive Compounds

This compound is utilized as a starting material for the creation of new molecules with potential biological activity. smolecule.com The presence of the bromine atom and the bulky tert-butyl group are key features that can be modified to design compounds that interact with specific biological targets. smolecule.com For example, the bromine atom can serve as a handle for introducing various pharmacophores through cross-coupling reactions. This modular approach allows for the systematic exploration of structure-activity relationships, a fundamental aspect of drug discovery. Research has shown that related bromoaniline derivatives are used in the synthesis of drugs for treating infectious diseases and cancer. ketonepharma.com For instance, brominated anilines have demonstrated significant antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli.

Investigative Studies in Enzyme Inhibition and Protein-Ligand Interactions

The compound and its derivatives are subjects of study in the context of enzyme inhibition and protein-ligand interactions. smolecule.com The interactions of molecules with biological systems, particularly enzymes like cytochrome P450, are crucial for understanding drug metabolism and potential toxicological effects. smolecule.com Studies on the binding affinity of compounds derived from this compound to specific molecular targets can provide insights into their potential therapeutic applications, especially in areas where modulating enzyme activity is a key therapeutic strategy. smolecule.com For example, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides have been synthesized and evaluated for their potential to inhibit enzymes like acetylcholinesterase and α-glucosidase. juniperpublishers.com

Development of Agrochemicals

This compound and its derivatives are also explored for their potential applications in the agrochemical industry. ketonepharma.com The synthesis of novel herbicides, insecticides, and fungicides often relies on versatile building blocks like this compound. ketonepharma.com The structural motifs present in this compound can be incorporated into larger molecules designed to protect crops from pests and diseases. ketonepharma.com The development of new agrochemicals is crucial for ensuring food security, and the unique chemical properties of this compound make it a valuable tool in this area of research.

Exploration in Material Science Applications

The distinct steric and electronic properties of this compound also make it a candidate for exploration in materials science. smolecule.comevitachem.com Its potential use in the development of new materials with specific functionalities is an emerging area of research.

Influence of Steric and Electronic Properties on Material Design

The design of novel materials often hinges on controlling the arrangement and interaction of molecules. The bulky tert-butyl group in this compound introduces significant steric hindrance, which can influence the packing of molecules in a solid state, potentially leading to materials with desirable properties such as enhanced thermal stability. The electronic properties of the molecule, influenced by the electron-withdrawing bromine atom and the electron-donating nature of the tert-butoxy group (through resonance of the oxygen lone pair), can be tuned to design materials for applications in organic electronics, such as liquid crystals or polymers. The ability of the aniline (B41778) moiety to participate in hydrogen bonding and π-π stacking interactions further contributes to its potential in creating structured materials. smolecule.com

Potential for Self-Assembly and Ordered Structures via Intermolecular Interactions

The molecular architecture of this compound is endowed with a specific combination of functional groups that create a high potential for directed self-assembly into ordered supramolecular structures. The interplay between hydrogen bonding, halogen bonding, and steric effects, governed by the aniline, bromine, and tert-butoxy moieties respectively, dictates the formation of these arrangements in the solid state.

The primary amino (-NH₂) group on the aniline ring is a classic hydrogen bond donor. This group can readily interact with hydrogen bond acceptors on adjacent molecules, establishing a network of connections that provide directional control during crystal formation. Research on related aniline derivatives confirms the critical role of the amino group in defining molecular aggregation.

The bromine atom at the third position introduces the possibility of halogen bonding. This is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) is attracted to a Lewis base, such as a nitrogen or oxygen atom on a neighboring molecule. The bromine substituent, acting as an electron-withdrawing group, can influence the electronic properties of the aromatic ring. smolecule.com

Complementing these attractive forces is the significant steric influence of the tert-butoxy group at the fourth position. This bulky group can be a determining factor in the efficiency of crystal packing. smolecule.com While significant steric hindrance can sometimes disrupt the formation of densely packed structures, it is also a well-established tool in crystal engineering for creating specific, often loosely packed, arrangements with desirable material properties. researchgate.net The tert-butoxy group, with its oxygen atom, also introduces an additional potential hydrogen bond acceptor site, further diversifying the possible intermolecular interactions compared to a tert-butyl analogue. The unique structure of 3-(tert-Butoxy)aniline, a related compound, is noted for its ability to impart desirable properties such as improved stability in materials science applications. a2bchem.com

Table 1: Analysis of Intermolecular Interactions in this compound

| Functional Group | Type of Interaction | Role in Self-Assembly |

| Amino Group (-NH₂) | Hydrogen Bonding (Donor) | Directs assembly through strong, directional bonds. |

| Bromine Atom (-Br) | Halogen Bonding (Donor) | Provides directional control through σ-hole interactions. |

| tert-Butoxy Group (-O-C(CH₃)₃) | Steric Hindrance | Influences crystal packing and molecular conformation. smolecule.comresearchgate.net |

| tert-Butoxy Group (-O-C(CH₃)₃) | Hydrogen Bonding (Acceptor) | The ether oxygen can accept hydrogen bonds, adding complexity. |

| Aromatic Ring | π-π Stacking | Contributes to crystal stability through stacking interactions. smolecule.com |

Biological Interaction Studies and Biochemical Implications Non Clinical Focus

Interactions with Cytochrome P450 Enzymes

Extensive literature searches did not yield specific studies detailing the direct interactions of 3-Bromo-4-(tert-butoxy)aniline with cytochrome P450 (CYP450) enzymes. The role of this compound as a substrate, inhibitor, or inducer of CYP450 isoforms has not been characterized in publicly available scientific literature. Therefore, its direct impact on xenobiotic metabolism research and its specific implications for drug metabolism and biochemical pathways remain undetermined.

Role as a Substrate and its Impact on Xenobiotic Metabolism Research

There is currently no available research to suggest that this compound serves as a substrate for cytochrome P450 enzymes. Studies on its metabolic fate and the potential for biotransformation by this crucial enzyme family have not been published. Consequently, its utility and impact on xenobiotic metabolism research are unknown.

Implications for Drug Metabolism and Biochemical Pathways

Given the lack of data on its interaction with CYP450 enzymes, no implications for drug metabolism and biochemical pathways can be drawn for this compound. The potential for this compound to be involved in drug-drug interactions or to influence the metabolic clearance of other xenobiotics has not been investigated.

Influence on Oxidative Stress Responses in Biological Systems

No peer-reviewed studies were found that investigate the influence of this compound on oxidative stress responses in biological systems. Research into its potential to induce or mitigate the production of reactive oxygen species (ROS), or to affect cellular antioxidant defense mechanisms, is not present in the current body of scientific literature.

Modulation of Enzyme Activity and Receptor Signaling Pathways

There is a lack of published research on the ability of this compound to modulate the activity of other enzymes or to interact with specific receptor signaling pathways. Its profile as a potential enzyme inhibitor or activator, or as an agonist or antagonist for any receptor, has not been established.

Studies on Binding Affinity to Specific Molecular Targets in Pre-Clinical Research

No pre-clinical research studies detailing the binding affinity of this compound to any specific molecular targets have been identified. Computational or experimental data on its interaction with proteins, nucleic acids, or other macromolecules are not available in the public domain.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Bromo-4-(tert-butoxy)aniline will likely prioritize green chemistry principles, moving away from hazardous reagents and inefficient processes.

Key Research Thrusts:

Catalytic C-H Functionalization: A primary area of future research will be the development of methods for the direct C-H functionalization of aniline (B41778) derivatives. bath.ac.uk This approach avoids the need for pre-functionalized starting materials, reducing step counts and waste. Research into transition-metal catalysts, particularly those based on palladium and ruthenium, could enable regioselective introduction of the bromo or tert-butoxy (B1229062) groups, overriding the inherent directing effects of the amine. bath.ac.uk

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) offers a powerful tool for accelerating reaction rates and improving yields. tandfonline.comresearchgate.net Future work will likely adapt and optimize microwave protocols for the amination and halogenation steps required to build the this compound scaffold, significantly reducing reaction times and energy consumption compared to conventional heating. tandfonline.comresearchgate.net

Green Solvents and Catalysts: The use of environmentally benign solvents like water or glycerol (B35011) is a growing trend. mdpi.comscirp.org Research is anticipated to explore the use of novel, reusable catalysts, such as nano-γ-Fe2O3, for key transformations like N-tert-butoxycarbonylation, which is related to the installation of the tert-butoxy group. scirp.org Such methods aim to develop environmentally friendly and economically viable large-scale production protocols. chemrxiv.org

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability. Future synthetic strategies will likely involve the design of flow processes for the multi-step synthesis of this compound, allowing for a more efficient and automated production.

Table 1: Comparison of Synthetic Methodologies for Future Development

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic C-H Functionalization | Reduced step count, atom economy, novel regioselectivity. bath.ac.uk | Catalyst cost and sensitivity, achieving precise regiocontrol. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. tandfonline.com | Scalability, managing localized heating and pressure. |

| Green Catalysis/Solvents | Reduced environmental impact, catalyst reusability, safer protocols. mdpi.comscirp.org | Catalyst efficiency in green solvents, separation of products. |

| Flow Chemistry | High throughput, precise process control, enhanced safety. | Initial setup cost, potential for channel clogging. |

Expanded Utility in Catalytic Systems and Functional Materials

The unique electronic and steric properties of this compound make it an attractive scaffold for developing new catalysts and functional materials.

Key Research Thrusts:

Ligand Development for Catalysis: The aniline nitrogen and the aromatic ring can be modified to create novel ligands for transition-metal catalysis. The bromine atom serves as a convenient handle for cross-coupling reactions to build more complex ligand structures. Future research will explore the synthesis of chiral ligands derived from this scaffold for use in asymmetric catalysis.

Organic Electronics: Substituted anilines are precursors to materials used in organic electronics. smolecule.com The tert-butoxy group can enhance solubility and influence the solid-state packing of derived molecules, which is critical for applications in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. Future work will focus on polymerizing this compound or using it as a building block for hole-transport materials and donor-acceptor conjugated polymers. smolecule.com

Functional Polymers and Materials: The bromine atom allows for polymerization through various cross-coupling methods, leading to novel functional polymers. These materials could possess unique thermal, optical, or electronic properties, with potential applications as flame-retardants, biocides, or specialty dyes. sci-hub.se

Integration with Advanced Computational Modeling for Predictive Research

Computational chemistry is an indispensable tool for accelerating materials and drug discovery. For this compound, computational modeling will provide crucial insights into its behavior and guide experimental efforts.

Key Research Thrusts:

DFT Studies for Reactivity Prediction: Density Functional Theory (DFT) calculations will be employed to predict the reactivity of the molecule. nih.govbeilstein-journals.org By modeling reaction pathways, researchers can determine the most likely sites for electrophilic or nucleophilic attack, understand the influence of the tert-butoxy and bromo substituents on the aniline's reactivity, and predict the outcomes of synthetic transformations. nih.govacs.org This predictive power helps in designing more efficient synthetic routes and avoiding unnecessary experimentation.

Modeling of Material Properties: Computational methods will be used to predict the electronic and photophysical properties of polymers and other materials derived from this compound. This includes calculating HOMO/LUMO energy levels, charge transport characteristics, and absorption/emission spectra, which are vital for designing new materials for OLEDs and other electronic devices. niscpr.res.in

In Silico Screening for Biological Activity: Before undertaking expensive and time-consuming laboratory synthesis, computational docking studies can be used to screen virtual libraries of compounds derived from this compound against known biological targets. bohrium.com This approach helps to prioritize which derivatives are most likely to exhibit desired biological activities, streamlining the drug discovery process.

Table 2: Applications of Computational Modeling in Future Research

| Computational Method | Research Application | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Synthetic route design, reaction mechanism analysis. nih.gov | Reaction barriers, transition state geometries, substituent effects. beilstein-journals.org |

| Molecular Dynamics (MD) | Polymer conformation, material packing simulation. | Bulk material properties, solubility, intermolecular interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand binding analysis. | Binding affinities, identification of key interactions. |

| Virtual Screening/Docking | Drug discovery, target identification. bohrium.com | Prioritized list of potential therapeutic lead compounds. |

Exploration of New Biological Targets and Mechanisms of Action for Therapeutic Leads

The this compound scaffold is a promising starting point for the development of new therapeutic agents. Its derivatives have the potential to interact with a wide range of biological targets.

Key Research Thrusts:

Scaffold for Kinase Inhibitors: Substituted anilines are a core component of many kinase inhibitors used in oncology. emanresearch.orgekb.eg The this compound structure can be elaborated through reactions at the amine and bromo positions to generate libraries of compounds for screening against kinases involved in cancer progression, such as EGFR and VEGFR. emanresearch.orgekb.eg

Development of Novel Antimicrobial Agents: There is a critical need for new antibiotics and antifungals to combat rising drug resistance. Heterocyclic compounds derived from substituted anilines, such as quinazolines, have shown potent antimicrobial activity. mdpi.comresearchgate.net Future research will involve synthesizing derivatives of this compound and evaluating their efficacy against a panel of pathogenic bacteria and fungi. researchgate.netnih.gov The bulky tert-butoxy group may offer a way to overcome existing resistance mechanisms.

Targeting Protein-Protein Interactions: The development of small molecules that can disrupt protein-protein interactions (PPIs) is a major goal in modern drug discovery. The three-dimensional shape imparted by the tert-butoxy group could be exploited to design molecules that fit into the complex interfaces of PPIs, opening up new avenues for treating diseases that have been difficult to address with traditional enzyme inhibitors.

Probes for Chemical Biology: Well-designed derivatives of this compound can be used as chemical probes to study biological systems. For example, by incorporating a fluorescent tag or a photo-affinity label, researchers can create tools to identify new biological targets and elucidate the mechanisms of action of bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。